molecular formula FW B13765020 Tungsten monofluoride CAS No. 51621-16-0

Tungsten monofluoride

Cat. No.: B13765020
CAS No.: 51621-16-0
M. Wt: 202.84 g/mol
InChI Key: CPQKEELFWZMTHU-UHFFFAOYSA-M
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Description

Tungsten monofluoride (WF) is a chemical compound of interest in advanced materials science research. Specific properties, applications, and handling protocols for this reagent are not fully established in the available literature at this time. Researchers are advised to consult specialized chemical databases and primary scientific literature for detailed information on its synthesis, characterization, and potential research applications. As with all specialized metal fluorides, appropriate safety precautions must be observed. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

51621-16-0

Molecular Formula

FW

Molecular Weight

202.84 g/mol

IUPAC Name

fluorotungsten

InChI

InChI=1S/FH.W/h1H;/q;+1/p-1

InChI Key

CPQKEELFWZMTHU-UHFFFAOYSA-M

Canonical SMILES

F[W]

Origin of Product

United States

Theoretical and Computational Investigations of Tungsten Monofluoride

Quantum Chemical Methodologies Applied to WF Systems

The theoretical study of tungsten monofluoride (WF) and related tungsten fluoride (B91410) species heavily relies on quantum chemical methodologies to understand their electronic structure, stability, and reactivity. These computational approaches provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Applications for Electronic Structure and Energetics

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and energetics of tungsten fluoride systems. A systematic study on WFn (n=1-5) species, including their neutral, anionic, and cationic forms, has been conducted using the B3LYP hybrid exchange-correlation functional. ias.ac.inresearchgate.net This method is employed to optimize the geometries of these species and to calculate various energetic properties.

Key electronic properties derived from DFT calculations include ionization potential (IP), electron affinity (EA), absolute electronegativity, and chemical hardness. ias.ac.inresearchgate.net These parameters offer a deeper understanding of the chemical reactivity of tungsten fluorides. For instance, DFT calculations have shown that the IP of WFn generally increases with the number of fluorine atoms, except for n=3. ias.ac.inresearchgate.net Conversely, the EA exhibits a more dramatic trend, decreasing for species with an even number of fluorine atoms (n=2, 4). ias.ac.inresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap is another critical parameter calculated using DFT, which helps in assessing the chemical stability of the species. ias.ac.inresearchgate.net For this compound, as with other tungsten fluorides, the analysis of frontier molecular orbitals provides insights into charge transfer characteristics. ias.ac.inresearchgate.net

Furthermore, DFT calculations, specifically using the B3LYP functional with relativistic effective core potentials, have been instrumental in investigating the bond dissociation energies of tungsten fluorides and their singly-charged ions. nasa.govresearchgate.net These studies are crucial for modeling processes where tungsten fluorides are involved, such as in the manufacturing of semiconductor devices. nasa.gov While DFT provides valuable data, it is noted that for accurate thermochemistry, the inclusion of spin-orbit effects is essential. nasa.govresearchgate.net

A comparative study highlighted that DFT calculations using the B3LYP functional provided results for the ionization potential of WF5 that were close to other computational methods. researchgate.net The application of DFT extends to understanding the behavior of tungsten fluorides under high pressure, where it has been used to predict new stable phases and evaluate their oxidizing ability by calculating electron affinity potentials. researchgate.net

Table 1: Calculated Electronic Properties of this compound (WF) using DFT

PropertyCalculated ValueMethodReference
Ionization PotentialVaries with methodB3LYP ias.ac.inresearchgate.net
Electron AffinityVaries with methodB3LYP ias.ac.inresearchgate.net
HOMO-LUMO Gap~2-3 eV (general range for WFn)B3LYP researchgate.net

Wave Function Theory (WFT) Approaches and Correlated Methods

While Density Functional Theory (DFT) is widely used, Wave Function Theory (WFT) offers a complementary and often more accurate approach for studying the electronic structure of molecules, particularly when dealing with electron correlation effects. For complex systems like this compound, which contains a heavy transition metal, correlated WFT methods are essential for achieving high accuracy. columbia.edu

Correlated methods in WFT, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, explicitly account for the correlation between electrons, which is neglected in the simpler Hartree-Fock (HF) method. columbia.edu The difference between the exact energy and the HF energy is known as the correlation energy. columbia.edu Coupled Cluster methods, including CCSD (Coupled Cluster with Single and Double excitations) and CCSD(T) (CCSD with a perturbative treatment of Triple excitations), are considered the "gold standard" in quantum chemistry for their high accuracy. columbia.edu

For molecules containing heavy elements like tungsten, relativistic effects become significant and must be considered alongside electron correlation. researchgate.net This has led to the development of relativistic correlated wave-function methods. These can be broadly categorized into two types: four-component (4c) and two-component (2c) methods that incorporate relativity from the outset, and two-step methods where scalar relativistic effects are included first, followed by the treatment of spin-orbit coupling (SOC). researchgate.net Examples of two-step methods include spin-orbit complete active space perturbation theory at 2nd order (SO-CASPT2). researchgate.net

The choice of method depends on the specific property being investigated and the computational resources available. For instance, multireference methods, such as multireference configuration interaction (MRCI) and complete active space second-order perturbation theory (CASPT2), are necessary for systems with significant static correlation, which can occur in bond-breaking or electronically excited states. researchgate.netacs.org However, these methods can suffer from issues like the "intruder-state problem" in CASPT2, which requires specific techniques to resolve. acs.org

In the context of tungsten fluorides, while specific applications of advanced WFT methods to this compound were not detailed in the provided search results, the general importance of these methods for heavy element compounds is well-established. columbia.eduresearchgate.net For example, studies on other heavy diatomic molecules have successfully used methods like 4c-MRCI and FSCC (Fock-space coupled cluster) to accurately describe their electronic states. researchgate.net Such approaches would be highly suitable for a detailed and accurate investigation of the electronic structure and potential energy curves of this compound.

Basis Set Selection and Functional Evaluation for WF Calculations

The accuracy of quantum chemical calculations, whether using Density Functional Theory (DFT) or Wave Function Theory (WFT), is critically dependent on the choice of the basis set. dtu.dkstackexchange.com A basis set is a set of mathematical functions used to build the molecular orbitals. For calculations involving heavy elements like tungsten, the selection of an appropriate basis set is particularly important. usc.edu

In a study on tungsten fluoride (WFn) species, the Stuttgart/Dresden (SDD) basis set was used in conjunction with the B3LYP functional for geometry optimization. ias.ac.inresearchgate.net Relativistic effective core potentials (RECPs), such as those included in the SDD basis set, are commonly used for heavy atoms to reduce computational cost by treating only the valence electrons explicitly while modeling the core electrons with the potential. nasa.gov

For high-accuracy calculations, especially those targeting core-level states or subtle electron correlation effects, more flexible and extensive basis sets are required. dtu.dkusc.edu Dunning's correlation-consistent basis sets (cc-pVXZ, where X=D, T, Q, 5, etc.) are widely used. dtu.dk For heavy elements, polarized-core Dunning's sets (cc-pCVXZ) are often employed to account for core-valence correlation. dtu.dkusc.edu Augmenting these basis sets with diffuse functions (e.g., aug-cc-pCVXZ) is crucial for describing anions and weak interactions accurately. stackexchange.com

Uncontracting basis sets, particularly the core functions, has been shown to be an effective strategy to improve the description of core-ionized states, sometimes outperforming larger, standard contracted basis sets. dtu.dkresearchgate.net For instance, uncontracting the "6-" core function in Pople-style basis sets like 6-311+G(3df) can yield results for core properties that are comparable to much larger Dunning sets. dtu.dk

The choice of the DFT functional is as important as the basis set. The B3LYP hybrid functional is a popular choice for transition metal systems and was used in several studies on tungsten fluorides. ias.ac.inresearchgate.netnasa.govresearchgate.net However, the performance of different functionals can vary depending on the system and the property of interest. Therefore, functional evaluation against experimental data or high-level WFT calculations is a crucial step in ensuring the reliability of DFT results. dntb.gov.ua For example, in a study of tungsten hexafluoride adducts, the PBE0-D3(BJ)/def2-TZVP level of theory was used for geometry optimizations. nih.gov

Prediction of Molecular Architecture and Stability

The theoretical prediction of molecular architecture and stability provides fundamental insights into the chemical nature of this compound. These predictions are achieved through sophisticated computational methods that model the molecule's potential energy surface.

Vibrational Frequencies and Anharmonicities

Vibrational frequencies, calculated computationally, are a cornerstone for characterizing molecular structures and their stability. These frequencies correspond to the energies of the vibrational modes of the molecule. In the harmonic approximation, the potential energy surface around the equilibrium geometry is treated as a parabola, leading to equally spaced vibrational energy levels. libretexts.org

For tungsten fluoride species, vibrational frequencies have been calculated to confirm that the optimized geometries correspond to true minima on the potential energy surface (i.e., no imaginary frequencies). researchgate.net For instance, the W-F stretching modes in tungsten hexafluoride adducts have been identified through both experimental IR spectroscopy and quantum chemical calculations, with the calculated results aligning well with experimental observations. nih.gov

However, the harmonic approximation is often insufficient for a precise description of molecular vibrations. libretexts.org Real molecular potentials are anharmonic, meaning the restoring force is not strictly proportional to the displacement from equilibrium. nuv.ac.in This anharmonicity leads to several important consequences: the vibrational energy levels are not equally spaced but get closer together as the vibrational quantum number increases, and transitions with a change in vibrational quantum number greater than one (overtones) become allowed, though they are typically weaker than the fundamental transition. libretexts.org

Accounting for anharmonicity is crucial for accurate comparison with experimental vibrational spectra. science.gov Methods like the correlation-corrected vibrational self-consistent field (CC-VSCF) can be used to compute anharmonic frequencies from a potential energy surface obtained from electronic structure calculations. science.gov While specific anharmonic calculations for this compound were not found in the provided results, the general principle is that for a diatomic molecule like WF, the single W-F stretching frequency would be the primary focus. Anharmonic corrections would refine the value of this fundamental frequency and allow for the prediction of overtone frequencies. libretexts.org

The study of anharmonicity is also vital for understanding phenomena like thermal expansion. The asymmetry of the anharmonic potential is responsible for the change in the mean interatomic distance with temperature. nuv.ac.in

Table 3: Calculated Vibrational Frequencies for Selected Tungsten Fluoride Species

SpeciesVibrational ModeFrequency (cm⁻¹)MethodReference
[WF6] AdductsW-F Stretch658 - 734Quantum Chemical Calculations nih.gov
[WF6]W-F Stretch772Raman Spectra nih.gov

Conformational Analysis and Potential Energy Surfaces

Potential energy surfaces (PES) are fundamental in computational chemistry for exploring the various possible geometric arrangements, or conformations, of a molecule and their corresponding energies. longdom.orgfiveable.me For a diatomic molecule like this compound, the potential energy surface is a one-dimensional curve that plots the potential energy as a function of the internuclear distance between the tungsten and fluorine atoms.

The minimum point on this curve corresponds to the equilibrium bond length of the molecule, which represents its most stable conformation. longdom.org Computational studies, such as those employing density functional theory (DFT), are used to calculate these surfaces. For this compound, the calculated average bond length is approximately 1.86 Å. ias.ac.in It has been observed that the addition or removal of an electron to form the WF⁻ anion or WF⁺ cation, respectively, leads to an increase in this bond length. ias.ac.in

The analysis of the potential energy surface is crucial for understanding the vibrational frequencies of the molecule and its dissociation energy. The shape of the potential energy curve around the minimum dictates the vibrational frequency, while the depth of the well corresponds to the energy required to break the W-F bond.

Electronic Structure Characterization

The electronic structure of this compound provides deep insights into its chemical behavior. Computational methods allow for a detailed analysis of molecular orbitals, spin density, and bonding characteristics.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. ossila.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. ossila.comscience.gov A smaller gap generally suggests higher reactivity.

In the case of neutral this compound (WF), the HOMO-LUMO gap is calculated to be relatively small, suggesting a more reactive nature. researchgate.net For WF, the HOMO is primarily composed of the s atomic orbital of the tungsten atom. researchgate.net The LUMO, on the other hand, is also centered on the tungsten atom. researchgate.net

Transitions from the HOMO to the LUMO in tungsten fluoride species generally represent a charge transfer to the fluorine atoms. ias.ac.in The analysis of these orbitals is critical for predicting how the molecule will interact with other chemical species. For instance, the HOMO is the site from which an electron is most likely to be donated in a reaction, while the LUMO is the most likely site to accept an electron. libretexts.org

Table 1: Calculated HOMO-LUMO Energy Gaps for this compound Species

Species HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV)
WF - - 0.65 researchgate.net
WF⁺ - - -
WF⁻ - - -

The this compound radical (WF) possesses an unpaired electron, and the distribution of the spin of this electron across the molecule is known as the spin density distribution. csic.es Understanding this distribution is crucial as it reveals the most reactive sites within the radical. csic.esrsc.org The spin density is not just about the location of the unpaired electron but also includes the polarization effects on the doubly occupied molecular orbitals. csic.es

Computational methods, such as the Unrestricted Hartree-Fock (UHF) method, are employed to calculate the spin density distribution. niscpr.res.in For the WF radical, it is expected that the spin density is primarily localized on the tungsten atom, reflecting its metallic character and the presence of d-orbitals that can accommodate the unpaired electron. The precise distribution can provide insights into how the WF radical will interact with magnetic fields and other radical species.

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular wavefunctions into a more intuitive picture of localized bonds and lone pairs, akin to Lewis structures. uni-muenchen.de This method provides valuable information about chemical bonding, charge distribution, and intramolecular interactions. ias.ac.inuni-muenchen.de

For this compound, NBO analysis reveals the nature of the W-F bond. It quantifies the contribution of the tungsten and fluorine atomic orbitals to the bonding orbital, indicating the degree of covalent and ionic character. uni-muenchen.de In WF, the charge on the tungsten atom is calculated to be +0.52e. ias.ac.in This positive charge indicates a significant degree of ionic character in the W-F bond, with electron density being drawn towards the more electronegative fluorine atom.

Table 2: NBO Analysis Data for this compound

Parameter Value
Charge on Tungsten (W) in WF +0.52e ias.ac.in
Charge on Tungsten (W) in WF⁺ +1.56e ias.ac.in

Computational Reaction Dynamics and Pathway Prediction

Computational chemistry plays a vital role in predicting the pathways of chemical reactions and understanding their dynamics. This involves identifying the transition states and calculating the energy barriers that must be overcome for a reaction to occur.

A transition state is a specific configuration along a reaction pathway that corresponds to the highest potential energy point. libretexts.org Identifying this structure is crucial for calculating the activation energy, or reaction barrier, which determines the rate of a reaction. nih.govchemrxiv.org

While specific transition state calculations for reactions directly involving this compound are not detailed in the provided search results, the general methodology involves searching the potential energy surface for saddle points. libretexts.org For more complex tungsten fluoride species, such as [(NHC)WF₆], transition states for fluoride exchange have been identified, with relatively low energy barriers, indicating facile exchange processes. nih.gov The principles used in these studies, such as density functional theory calculations, would be applicable to investigating the reactivity of this compound with other molecules. The reaction barrier is the energy difference between the reactants and the transition state. fiveable.me

Kinetic Modeling from Theoretical Parameters

Kinetic modeling based on theoretically derived parameters is a cornerstone for predicting the behavior of tungsten fluoride systems in various processes, such as chemical vapor deposition (CVD). This approach involves calculating rate constants for elementary reaction steps from first principles, thereby avoiding the need for empirical fitting to experimental data.

The foundation of this modeling lies in statistical mechanics and transition state theory (TST). researchgate.net By calculating the thermodynamic properties of reactants, products, and transition states, it is possible to determine the kinetic parameters of a reaction. Key theoretical inputs for these models include:

Enthalpies of Formation: The standard heats of formation (ΔHf,298) are critical for determining reaction enthalpies. For various tungsten fluorides, these have been determined through methods like equilibrium and electron impact techniques combined with mass spectrometry. For instance, a lower limit of 92 kcal/mol has been established for the standard heat of formation of this compound (WF). researchgate.net

Bond Dissociation Enthalpies: These values are used to estimate the energy required to break specific bonds, providing insight into reaction pathways. researchgate.net

Activation Energies: Theoretical calculations can predict the activation energies for both homogeneous (gas-phase) and heterogeneous (surface) reactions. For surface reactions, these models must also account for factors like lateral interactions within the adsorption layer, which can influence reaction barriers. researchgate.net

A typical kinetic model for a tungsten fluoride system, such as the deposition of tungsten from a tungsten hexafluoride (WF6) and hydrogen (H2) mixture, considers numerous species and elementary reactions in both the gas phase and on the surface. researchgate.net By calculating the rate constants for each step, the model can identify the dominant reaction pathways and rate-determining steps under specific conditions. researchgate.net For many CVD processes involving tungsten fluorides, the process is controlled by surface reaction kinetics rather than gas-phase reactions. researchgate.net

Table 1: Theoretical Approaches for Kinetic Parameter Derivation

Theoretical Method Application in WF Kinetic Modeling Key Outputs
Statistical Thermodynamics Calculation of rate constants for elementary reaction events. researchgate.net Rate constants, Pre-exponential factors
Transition State Theory (TST) Determination of reaction rates based on the properties of the transition state. researchgate.net Activation energies, Rate constants

| Quantum Chemistry (e.g., DFT) | Calculation of molecular energies, structures, and vibrational frequencies for input into TST. mdpi.com | Enthalpies of formation, Bond energies |

Advanced Computational Approaches for Complex WF Systems

For systems involving complex interactions, such as those between tungsten fluorides and their environment, more advanced computational methods are necessary. These approaches can simulate the dynamics of the system over time and bridge different scales of resolution.

Molecular Dynamics Simulations (MD) for Environmental Interactions

Molecular dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed, atomistic view of dynamic processes. nih.govuantwerpen.be This technique is particularly valuable for studying the interaction of tungsten fluoride species with their environment, such as a solid surface or within a plasma.

In the context of WF systems, MD simulations can be used to investigate:

Surface Interactions: The adsorption, diffusion, and reaction of WF molecules on various substrates. This is critical for understanding and optimizing CVD and etching processes. uantwerpen.be

Plasma-Surface Interactions: The effect of ion bombardment on tungsten surfaces in a fluoride-containing plasma environment. MD can model fundamental processes like sputtering (the ejection of surface atoms), implantation of ions, and the evolution of surface morphology. uantwerpen.beresearchgate.net

Defect Evolution: The creation and migration of defects within a tungsten lattice under irradiation, which can be influenced by the presence of fluoride species. arxiv.orgqpeng.org

The accuracy of classical MD simulations depends heavily on the interatomic potential or "force field" used to describe the interactions between atoms. uantwerpen.be For metallic systems like tungsten, the embedded-atom method (EAM) is a common choice. qpeng.org For interactions involving fluorides, more complex or newly developed potentials are required to accurately model the covalent and ionic character of the W-F bond and its interactions with other species.

Table 2: Typical Workflow for an MD Simulation of WF Environmental Interaction

Step Description Computational Details
1. System Setup Define the simulation box, containing, for example, a tungsten substrate and incoming WF molecules or ions. Atom positions, initial velocities, periodic boundary conditions. nih.gov
2. Force Field Selection Choose an appropriate interatomic potential to describe all interactions (W-W, W-F, F-F). EAM for W-W; specialized potentials for W-F and other interactions. qpeng.org
3. Equilibration Run the simulation for a period to allow the system to reach thermal equilibrium at the desired temperature. Temperature and pressure controlled using algorithms like Nosé-Hoover. qpeng.org
4. Production Run Simulate the dynamic event of interest (e.g., impact of an energetic ion, deposition of molecules) for a set duration. The system evolves under the NVE (microcanonical) ensemble. qpeng.org

| 5. Analysis | Analyze the resulting trajectories to extract properties like particle reflection, implantation depth, defect formation, and surface changes. researchgate.net | Calculation of radial distribution functions, mean square displacement, etc. |

Multi-scale Modeling Integrating Quantum and Classical Methods

Many scientifically and technologically important phenomena, such as catalysis or corrosion, involve electronic changes like bond breaking and formation that occur within a much larger environment. nih.gov Simulating the entire system with high-level quantum mechanics (QM) is computationally prohibitive. nih.gov Multi-scale modeling addresses this challenge by combining different methods to treat different parts of the system at the most appropriate level of theory. nih.govacs.org

The most common multi-scale approach is the hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) method. nih.gov In this framework:

The chemically active region (e.g., the WF molecule and the specific surface site where it reacts) is treated with a computationally intensive but accurate QM method (like Density Functional Theory, DFT). acs.org

The surrounding environment (e.g., the rest of the tungsten substrate, solvent molecules) is treated with a computationally efficient classical force field (Molecular Mechanics, MM). acs.org

This division allows for the accurate modeling of electronic processes where they occur, while still accounting for the structural and electrostatic influence of the larger environment. nih.gov The interaction between the QM and MM regions is a critical aspect of the model, with different "embedding" schemes available to describe this coupling. nih.gov For example, mechanical embedding treats the QM/MM boundary with classical potentials, while more advanced schemes can account for the polarization of the QM electron density by the MM charges. nih.gov

This approach is ideally suited for studying the environmental interactions of this compound, such as its dissociation on a catalytic surface or its reaction in a complex liquid phase, providing a balance between accuracy and computational feasibility. nih.govd-nb.info

Table 3: Comparison of Multi-scale Embedding Schemes

Embedding Scheme Description Level of Interaction
Mechanical Embedding The QM and MM regions are treated largely separately. Bonds across the boundary are described by classical potentials. nih.gov Minimal; primarily steric interactions at the boundary.
Electrostatic Embedding The MM point charges are included in the QM Hamiltonian, allowing the QM wavefunction to be polarized by the classical environment. nih.gov Includes electrostatic interactions between QM and MM regions.

| Polarizable Embedding | Both the QM region can be polarized by the MM region, and the MM region can be polarized by the QM region using polarizable force fields. | Most advanced; includes mutual polarization effects. |

Advanced Spectroscopic Elucidation of Tungsten Monofluoride

Rotational and Microwave Spectroscopy for Molecular Parameters

Rotational and microwave spectroscopy are powerful tools for obtaining precise molecular parameters of gas-phase molecules. libretexts.org These techniques measure the transitions between quantized rotational energy levels, which are primarily dependent on the molecule's moments of inertia. tanta.edu.egchemtube3d.com For a molecule to be observable by microwave spectroscopy, it must possess a permanent electric dipole moment. libretexts.org

High-resolution millimeter-wave spectroscopy is a particularly effective method for detecting and characterizing transient and radical species like tungsten monofluoride. univ-lille.fr The high resolving power of this technique allows for the observation of the fine and hyperfine structures often present in the rotational spectra of open-shell molecules. univ-lille.fr The generation of such radicals for study can be achieved through methods like pulsed laser photolysis. aip.org Modern spectrometers, including chirped-pulse Fourier transform and cavity-based designs, offer broad spectral coverage and high sensitivity, which are crucial for identifying short-lived species. mit.edubritannica.compnas.org

The analysis of a rotational spectrum allows for the determination of the rotational constant (B), which is inversely proportional to the moment of inertia. chemtube3d.comwhiterose.ac.uk From the rotational constant, highly precise values for molecular bond lengths can be derived. tanta.edu.egwikipedia.org

For a real, non-rigid rotor, the bond length is not fixed and changes with rotational speed due to centrifugal force. This effect is accounted for by including centrifugal distortion constants in the energy level expression. wikipedia.orgunive.it These constants, such as the quartic term (D) and sextic terms, provide a more accurate description of the molecule's rotational energy levels. wikipedia.orgresearchgate.net The spacing between spectral lines is not constant as in a rigid rotor but decreases with an increasing rotational quantum number due to these distortions. wikipedia.org

Table 1: Spectroscopic Constants for this compound This table would typically contain experimentally determined or calculated values for the rotational constant (B), centrifugal distortion constants (e.g., D, H), and other parameters for different vibrational states of WF. The precise experimental values for this compound are not readily available in the provided search results, but the table structure is presented for illustrative purposes.

ParameterValueUnit
Rotational Constant (B)Data not availableGHz
Centrifugal Distortion (D)Data not availablekHz

The spectra of radical molecules like this compound exhibit additional splitting known as fine and hyperfine structure. Fine structure arises from the interaction between the electron spin and the molecular rotation. Hyperfine structure results from the interaction of the nuclear spin with the magnetic field generated by the electrons. lkouniv.ac.in

Analysis of these structures provides detailed information about the electronic configuration and the distribution of the unpaired electron within the molecule. univ-lille.fr For instance, the presence of isotropic and anisotropic ligand hyperfine splittings can indicate the degree of covalency and the nature of the bonding. researchgate.net In tungsten-containing complexes, hyperfine interactions can arise from the magnetic moments of tungsten isotopes and the fluorine nucleus. hhu.de

Vibrational Spectroscopy for Bonding and Dynamics

Vibrational spectroscopy, which includes infrared (IR) and Raman techniques, probes the vibrational energy levels of molecules. tanta.edu.egespublisher.com These vibrations correspond to the stretching and bending of chemical bonds and provide a "molecular fingerprint" that can be used for identification and structural analysis. solubilityofthings.comarxiv.org

Infrared spectroscopy measures the absorption of infrared radiation that excites molecular vibrations. For a vibration to be IR active, it must cause a change in the molecule's dipole moment. tanta.edu.eg The vibrational frequency is determined by the bond strength (force constant) and the masses of the bonded atoms. tanta.edu.eg

For tungsten fluoride (B91410) species, characteristic W-F stretching modes are observed in the IR spectra. nih.gov Quantum chemical calculations are often used to aid in the assignment of these vibrational modes. ias.ac.in For the simple diatomic WF molecule, a single stretching mode is expected, with a calculated frequency of 682 cm⁻¹. ias.ac.in

Table 2: Vibrational Frequencies of Tungsten Fluoride Species This table shows calculated and experimental vibrational frequencies for various tungsten fluoride compounds.

SpeciesVibrational ModeFrequency (cm⁻¹)Reference
WFStretching682 (calculated) ias.ac.in
WF₅Antisymmetric Stretching661 (calculated) ias.ac.in
[WF₆]Stretching772 nih.gov
[(NHC)WF₆] ComplexesW-F Stretching658 - 734 nih.gov

Raman spectroscopy is a light-scattering technique that provides information complementary to IR spectroscopy. walshmedicalmedia.commdpi.com It relies on the change in a molecule's polarizability during a vibration. britannica.com Water is a weak Raman scatterer, making this technique particularly useful for studying biological and aqueous systems. walshmedicalmedia.com

In the context of tungsten fluorides, Raman spectra show frequencies attributed to the W-F stretching vibrations. For certain tungsten(VI) and tungsten(V) fluoride complexes, these frequencies appear in the range of 683 to 711 cm⁻¹. nih.gov The shift in these frequencies compared to a reference compound like tungsten hexafluoride ([WF₆]) can provide insights into changes in electron density on the tungsten atom. nih.gov

Time-Resolved Fourier Transform Infrared Spectroscopy for Transient Species

Time-Resolved Fourier Transform Infrared (TR-FTIR) spectroscopy is a powerful technique for studying short-lived chemical species, known as transient species, that are generated during chemical reactions. spie.org This method allows for the monitoring of reaction kinetics and the identification of fleeting intermediates by capturing their vibrational spectra at different moments in time. spie.orgbyu.edu An FTIR spectrometer collects high-resolution spectral data across a broad range of wavelengths simultaneously, which is a major advantage over dispersive spectrometers that measure intensity one wavelength at a time. wikipedia.org For time-resolved studies, interferograms are recorded rapidly both before and after a reaction is initiated, often by a laser pulse (flash photolysis). spie.orgrsc.org The difference between these spectra reveals the vibrational signatures of transient molecules. spie.org

The application of TR-FTIR is particularly suited for identifying radical species like this compound (WF), which are highly unstable. arizona.edu While specific TR-FTIR studies focused solely on the WF radical are not extensively documented in foundational literature, the principles of the technique are well-established for such purposes. spie.orgresearchgate.net The methodology is capable of providing structural information on intermediates that exist for only microseconds or less. rsc.org

In the context of tungsten fluorides, conventional FTIR and Raman spectroscopy have been used to characterize the tungsten-fluorine (W-F) bond in more stable related compounds. For instance, in various seven-coordinated tungsten(VI) fluoride complexes, characteristic W-F stretching modes are observed in the IR spectra between 620 and 734 cm⁻¹. nih.govrsc.org In tungsten oxyfluoride anions, these vibrational modes have also been extensively studied. uleth.ca These data provide a reference range for the vibrational frequencies expected for the W-F bond, which would be the primary focus of any TR-FTIR study on the transient WF radical.

Electron Paramagnetic Resonance (EPR) Spectroscopy of WF Radical

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals and many transition metal ions. researchgate.nethhu.de This makes it an indispensable tool for studying the this compound (WF) radical, which possesses a d¹ electronic configuration. d-nb.infomt.com The core principles of EPR are similar to Nuclear Magnetic Resonance (NMR), but EPR excites electron spins rather than nuclear spins. researchgate.net Analysis of the EPR spectrum can provide detailed information about the electronic structure, geometry, and bonding in paramagnetic species.

For tungsten(V) fluoride complexes, which, like the WF radical, are paramagnetic, EPR signals confirm a predominantly metal-centered d¹ radical. d-nb.infomt.com In solution, these complexes often show a very intense and broad EPR signal at room temperature. Upon cooling, finer details and hyperfine structures can emerge as the tumbling motion of the molecules slows down.

Spin-Hamiltonian Parameters and g-Tensor Anisotropy

The EPR spectrum of a paramagnetic species is described by the parameters of a spin-Hamiltonian, which includes the g-factor (or g-tensor) and hyperfine coupling constants. researchgate.net The g-factor provides information about the electronic structure of the paramagnetic center. researchgate.net For species in a fluid solution, an average, isotropic g-value is often observed. For example, a tungsten(V) fluoride complex in solution exhibits an EPR signal with a g-value of 1.9365. rsc.org

In frozen solutions or solid states, the anisotropy of the g-tensor can be resolved. The g-tensor is anisotropic when the unpaired electron has both spin and orbital angular momentum. This anisotropy causes the resonance position to depend on the orientation of the molecule with respect to the external magnetic field. researchgate.net This results in a "powder pattern" spectrum for randomly oriented samples, with features corresponding to the principal components of the g-tensor (gxx, gyy, gzz). researchgate.net The degree of g-anisotropy is an important parameter, as it is directly related to the electronic structure and the extent of spin-orbit coupling. While specific g-tensor components for the isolated WF radical require dedicated high-resolution studies, the g-tensor anisotropy is a key characteristic expected for such a heavy element radical.

Elucidation of Electron Distribution and Unpaired Electron Localization

EPR spectroscopy is a primary method for mapping the distribution of the unpaired electron within a radical, a concept known as spin density localization. The hyperfine coupling constants, which arise from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (like ¹⁹F and ¹⁸³W), are directly proportional to the amount of unpaired electron spin density at that nucleus. researchgate.net

Analysis of the g-tensor anisotropy also provides crucial insights into electron delocalization. The deviation of the g-tensor components from the free-electron g-value (ge ≈ 2.0023) is caused by spin-orbit coupling, which mixes ground and excited electronic states. The magnitude of this deviation depends on the nature of the orbitals containing the unpaired electron. Therefore, detailed analysis of the g-tensor can reveal the degree to which the unpaired spin is localized on the tungsten atom versus being delocalized onto the fluorine ligand. In related systems, theoretical calculations have been used alongside EPR data to quantify the percentage of spin localization on different atoms or in neighboring shells. For the WF radical, such analysis would be critical to understanding the covalent character of the tungsten-fluorine bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Tungsten Fluoride Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the characterization of diamagnetic tungsten fluoride compounds. While the paramagnetic nature of the WF radical itself precludes direct high-resolution NMR analysis, the study of its more stable derivatives, particularly tungsten(VI) and some tungsten(V) complexes, provides invaluable data. ¹⁹F NMR is especially powerful due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. uleth.ca

Fluorine-19 NMR Chemical Shifts and Coupling Constants

Fluorine-19 NMR provides highly sensitive probes of the chemical environment around the fluorine atoms. uleth.ca The chemical shifts (δ) in ¹⁹F NMR span a very wide range, making it possible to distinguish between fluorine atoms in subtly different electronic environments. uleth.ca In tungsten fluoride derivatives, ¹⁹F chemical shifts are sensitive to the coordination number of the tungsten center and the nature of the other ligands present. byu.edu For example, the substitution of a fluorine atom in WF₆ by a less electronegative ligand generally causes a high-field shift (to less positive or more negative ppm values) in the ¹⁹F NMR spectrum. byu.edu

Spin-spin coupling between ¹⁹F and other NMR-active nuclei, like ³¹P or the lower-abundance ¹⁸³W (I=1/2, 14.3% abundance), provides crucial information about connectivity. rsc.org The magnitude of the coupling constant (J) can give insights into the bonding between the coupled nuclei. uleth.ca Homonuclear ¹⁹F-¹⁹F coupling is also commonly observed and is often much larger than proton-proton couplings. uleth.ca

Below are tables summarizing representative ¹⁹F NMR data for various tungsten fluoride derivatives.

CompoundSolvent¹⁹F Chemical Shift (δ, ppm)Coupling Constant (J, Hz)Reference(s)
[WF₆(AsMe₃)]CD₂Cl₂+130.7 (s)N/A byu.edu
[WF₄{o-C₆H₄(PMe₂)₂}₂][WF₇]₂CD₃CN+142.8 (s), -17.5 (quintet)²J(PF) = 67 byu.edu
WSF₄CH₃CN+85.1 (s)¹J(¹⁸³W-¹⁹F) = 37 ± 2 nih.gov
[(IiPrMe)WF₆]N/A+151.5¹J(WF) = 35.8 spie.org
[(BIiPr)WF₆]N/A+152.2¹J(WF) = 32.1 spie.org
[(IMes)WF₆]N/A+149.7¹J(WF) = 31.8 spie.org

Chemical shifts are referenced to external CFCl₃.

Variable-Temperature NMR Studies for Dynamic Processes

Variable-temperature (VT) NMR spectroscopy is employed to study dynamic processes, such as ligand exchange or fluxionality, that occur on the NMR timescale. researchgate.net Many tungsten fluoride complexes exhibit such dynamic behavior in solution. At room temperature, if a process like the exchange of fluorine ligands is fast, the NMR spectrum will show averaged signals. For example, seven-coordinate complexes of the type [(L)WF₆] often show a single sharp singlet in their ¹⁹F NMR spectrum at room temperature, even though multiple distinct fluorine environments exist in the static structure.

By lowering the temperature, it is often possible to slow these dynamic processes down to the point where separate signals for the non-equivalent fluorine atoms can be resolved. d-nb.info For instance, in [WF₆(AsMe₃)], the ¹⁹F NMR signal shifts from +130.7 ppm at 293 K to +127.0 ppm at 183 K, indicating changes in the electronic environment or dynamic processes. rsc.org In other cases, cooling can lead to the splitting of a single peak into a more complex pattern, such as the A₂MX spin system observed for WOF₄·2py at low temperatures, which confirms a specific geometry and the cessation of exchange. These studies are crucial for understanding the solution behavior and reactivity of tungsten fluoride compounds. arizona.edud-nb.info

Advanced Characterization Techniques for Related Tungsten-Fluorine Species

The elucidation of the structure and composition of tungsten-fluorine compounds relies heavily on a suite of advanced analytical techniques. These methods provide critical insights into the atomic arrangement in the solid state, surface morphology, and elemental distribution, which are essential for understanding the properties and potential applications of these materials.

Electron Microscopy Techniques (SEM, TEM) and Elemental Analysis (EDX) for Material Studies

Electron microscopy techniques are vital for studying the morphology, microstructure, and elemental composition of tungsten-fluorine materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) is frequently used to examine the surface topography of materials. For instance, in the study of chemically vapor deposited (CVD) tungsten, SEM of freshly fractured surfaces revealed the presence of numerous bubbles in the fluoride-produced material after high-temperature exposure. nasa.gov SEM is also used to characterize the morphology of tungsten oxide nanostructured films, where the appearance of the anodic layer is strongly dependent on the fluoride content in the electrolyte. nih.gov

Transmission Electron Microscopy (TEM) offers higher resolution imaging, allowing for the investigation of internal microstructures. High-resolution TEM (HR-TEM) can even visualize atomic-scale features. frontiersin.org In the study of tungsten nitride (WNx) coatings grown from WF₆ and ammonia, TEM revealed a microstructure of smaller ridges formed by twinning. diva-portal.org Sample preparation for TEM can be performed using a Focused Ion Beam (FIB), which allows for site-specific sectioning of the material. frontiersin.org

Energy-Dispersive X-ray Spectroscopy (EDX or EDS), often coupled with SEM or TEM, provides elemental analysis of the sample. nih.govresearchgate.net EDX analysis of tungsten oxide films can determine the atomic percentages of tungsten and oxygen. nih.gov Similarly, in the synthesis of samarium fluoride, EDX confirmed that the sample was composed only of samarium and fluorine in the expected stoichiometric ratio. researchgate.net For tungsten-containing compounds, EDX can verify the presence and relative amounts of tungsten and fluorine, as well as detect any impurities. researchgate.netmetu.edu.tr

Applications of Electron Microscopy and EDX for Tungsten-Fluorine Material Studies
TechniqueApplicationKey FindingsReference
SEMSurface morphology of CVD tungstenRevealed bubbles in fluoride-produced tungsten after thermal treatment. nasa.gov nasa.gov
TEMMicrostructure of WNx coatingsShowed ridges formed by twinning in coatings grown from WF₆. diva-portal.org diva-portal.org
EDXElemental composition of anodic WO₃Determined the atomic percentages of tungsten and oxygen. nih.gov nih.gov
SEM/EDXCharacterization of co-doped compoundsUsed for phase and elemental analysis of fluorine and tungsten co-doped materials. researchgate.net researchgate.net

Experimental Methodologies for Generation and Characterization of Tungsten Monofluoride

Gas-Phase Generation Strategies for Transient Radicals

Generating transient radicals such as WF in the gas phase requires significant energy input to break the strong chemical bonds of stable precursor molecules. The primary strategies involve subjecting a precursor, typically tungsten hexafluoride (WF6), to intense energy in the form of light, heat, or electrical discharge. These methods create a complex environment where various tungsten subfluorides (WFn, where n < 6) can be formed. aip.org

Pulsed laser photolysis is a powerful method for creating high concentrations of transient species in a very short timeframe. In this technique, a high-energy laser pulse is directed at a precursor gas mixture, inducing photodissociation. For the generation of tungsten subfluorides, an ArF excimer laser (emitting at 193 nm) is often used to irradiate a mixture of tungsten hexafluoride (WF6) and a reducing agent like hydrogen (H2) in an inert carrier gas such as argon (Ar). aip.orgspiedigitallibrary.org

Research in laser-assisted chemical vapor deposition (LCVD) of tungsten provides significant insight into these processes. Although the final product is tungsten metal, the gas-phase chemistry involves the generation and subsequent reduction of tungsten subfluoride intermediates. spiedigitallibrary.orgacs.orgnih.gov

Pyrolysis involves using high temperatures to induce the thermal decomposition of a chemical compound. In the context of generating tungsten subfluorides, this typically means heating a precursor gas to temperatures high enough to cause bond cleavage. For instance, the reduction of WF6 with hydrogen to deposit tungsten films occurs at temperatures between 300 and 800 °C, a process that inherently involves the formation of lower tungsten fluorides as intermediates. wikipedia.org

Another approach is spray pyrolysis, an effective method for preparing uniform multicomponent materials where a precursor solution is atomized into fine droplets and carried by a gas into a high-temperature furnace. escholarship.org While often used for producing solid materials like oxides or substituted compounds, the underlying principle of high-temperature decomposition can be adapted for gas-phase radical generation. escholarship.org The thermal decomposition of XeF2·PdF4 at 280°C to produce other fluorides demonstrates the utility of pyrolysis for generating specific fluorine compounds. escholarship.org

Discharge cells provide another avenue for generating radicals by creating a plasma. In this method, a high voltage is applied across a gas-filled tube, stripping electrons from atoms and molecules and creating a highly reactive environment of ions and radicals. nih.gov Fluorine-containing radicals can be readily produced in plasmas generated from gases like CHF3/O2 or CH2F2/O2/Ar. aip.org

These reactive fluorine species can then interact with a tungsten source. For example, in plasma-assisted atomic-layer etching, radicals generated in a plasma are used to form a volatile WFₓ-based layer on a tungsten surface. aip.org By controlling the gas mixture and discharge parameters, it is possible to generate specific radical species. nih.govresearchgate.net This technique is particularly useful for studying short-lived radicals through emission spectroscopy, where the light emitted from the discharge provides information about the species present. nih.govresearchgate.net

Matrix Isolation Techniques for Spectroscopic Studies

Matrix isolation is a crucial technique for the spectroscopic characterization of highly reactive and unstable species like WF. fu-berlin.de The method involves trapping the target molecules in an inert, rigid host material (the matrix) at cryogenic temperatures (typically near absolute zero). fu-berlin.defu-berlin.de The most common matrix materials are noble gases such as neon and argon, which are transparent across most of the electromagnetic spectrum and are chemically inert. fu-berlin.de

The process begins with generating the transient species in the gas phase using one of the methods described above (e.g., laser ablation of a tungsten target in the presence of a fluorine source). fu-berlin.de This gaseous mixture is then co-deposited with a large excess of the noble gas onto a cold window (e.g., a CsI or BaF2 window cooled to ~4 K). The rigid matrix isolates the radical molecules from each other, preventing them from reacting and allowing for extended spectroscopic study. fu-berlin.de This "pseudo gas-phase" environment suppresses rotational transitions, leading to sharp absorption lines that are ideal for vibrational (infrared) and electronic (UV-Vis) spectroscopy. fu-berlin.de

While this technique has been successfully used to characterize numerous elusive molecules, including other metal fluorides, studies specifically capturing and characterizing tungsten monofluoride (WF) via matrix isolation have not yet been reported. fu-berlin.devulcanchem.com

Synthetic Routes to Tungsten Fluoride (B91410) Precursors and Related Compounds

The generation of this compound and other subfluoride radicals relies on the availability of stable, volatile tungsten fluoride precursors. The most important of these is tungsten hexafluoride (WF6).

The industrial production of tungsten hexafluoride is most commonly achieved through the direct fluorination of high-purity tungsten metal powder. wikipedia.orgsmolecule.com This exothermic reaction is typically carried out in a heated reactor at temperatures between 350 and 400 °C. wikipedia.org

Reaction: W + 3F₂ → WF₆

The resulting gaseous WF6 is then purified, often by distillation, to remove common impurities like tungsten oxyfluoride (WOF4). wikipedia.org Variations of this method exist, such as using a recirculating flow of WF6 containing a small amount of fluorine gas over the tungsten metal. google.com Other fluorinating agents like chlorine trifluoride (ClF3), bromine trifluoride (BrF3), or nitrogen trifluoride (NF3) can also be used. wikipedia.orgchinatungsten.com

An alternative historical method, first reported in 1905, involves the reaction of tungsten hexachloride (WCl6) with hydrogen fluoride (HF). wikipedia.org Other halogen exchange reactions can also be employed, for example, reacting WCl6 with arsenic trifluoride (AsF3) or antimony pentafluoride (SbF5). wikipedia.orgcdc.gov

Table 1: Selected Synthetic Routes for Tungsten Hexafluoride (WF₆)

Precursor(s) Reagent(s) Temperature Product(s) Reference(s)
Tungsten (W) powder Fluorine (F₂) gas 350-400 °C WF₆ wikipedia.org
Tungsten (W) powder Nitrogen trifluoride (NF₃) > 400 °C WF₆, N₂ chinatungsten.com
Tungsten hexachloride (WCl₆) Hydrogen fluoride (HF) Not specified WF₆, HCl wikipedia.org
Tungsten hexachloride (WCl₆) Arsenic trifluoride (AsF₃) Not specified WF₆, AsCl₃ wikipedia.org
Tungsten trioxide (WO₃) Hydrogen fluoride (HF) Not specified WF₆, H₂O wikipedia.org
Tungsten (W) powder Tetrafluoroethylene-vinylidene fluoride copolymer > 700 K WF₆ researchgate.net

Table 2: List of Chemical Compounds

Compound Name Chemical Formula
Antimony pentafluoride SbF₅
Argon Ar
Arsenic trifluoride AsF₃
Bromine trifluoride BrF₃
Chlorine trifluoride ClF₃
Hydrogen H₂
Hydrogen fluoride HF
Neon Ne
Nitrogen trifluoride NF₃
Tungsten hexachloride WCl₆
Tungsten hexafluoride WF₆
This compound WF
Tungsten oxyfluoride WOF₄
Tungsten subfluorides WFₙ (n<6)

Challenges in the Isolation and Stabilization of this compound

The isolation of this compound as a stable, bulk material is impeded by its extreme reactivity and thermodynamic instability. The challenges are rooted in the fundamental electronic and structural properties of tungsten fluorides.

Inherent Instability and Disproportionation: The primary obstacle in isolating WF is its profound tendency to disproportionate. Lower oxidation state tungsten fluorides are thermodynamically driven to rearrange into more stable species. Any nascent WF species would rapidly convert into higher, more stable fluorides (like WF₄ and WF₆) and elemental tungsten. wikipedia.orgd-nb.info This disproportionation is a characteristic feature of lower tungsten fluorides, with stability increasing significantly with the number of fluorine atoms coordinated to the tungsten center. The energy gained by forming multiple strong W-F bonds in higher fluorides far outweighs the stability of the single bond in the monofluoride.

Reactivity and Intermolecular Interactions: In any potential condensed phase, the high reactivity of the WF molecule would lead to immediate intermolecular reactions. While some unstable lower metal halides form polymeric structures stabilized by bridging halogen atoms, in the case of this compound, such interactions are expected to facilitate rapid disproportionation rather than leading to a stable polymeric lattice.

Challenges in Ligand Stabilization: A common strategy to stabilize reactive, low-oxidation-state metal centers is the use of strong electron-donating (Lewis base) ligands. This approach has seen success in the chemistry of higher tungsten fluorides. For example, the highly reactive WF₅ and even the relatively stable WF₆ can be stabilized by forming adducts with potent ligands such as N-heterocyclic carbenes (NHCs) or phosphines. nih.govrsc.org These ligands donate electron density to the electron-deficient metal center, mitigating its reactivity and allowing for isolation.

Despite these advances in stabilizing other tungsten fluorides, there are no reports of a stable, isolated ligand-stabilized adduct of this compound (L-WF). The extreme electrophilicity and reactivity of the W(I) center in WF make it an exceptionally challenging target for ligand stabilization. A potential ligand would need to be an extraordinarily strong electron donor to pacify the tungsten center without being susceptible to side reactions, such as fluoride abstraction or reductive elimination. The failure to isolate such a complex to date highlights the exceptional instability of the this compound moiety.

Table 2: Summary of Common Tungsten Fluoride Reactions and Products This table illustrates the typical outcomes of reactions involving tungsten fluorides, highlighting the absence of this compound as a stable product.

Reaction TypeReactantsTypical ConditionsPredominant Product(s)Reference
ReductionWF₆, H₂300–800 °CW, HF wikipedia.org
ComproportionationWF₆, W500–700 °C, Cooled trapWF₅ d-nb.info
DisproportionationWF₅> -50 °CWF₄, WF₆ d-nb.info
HydrolysisWF₆, H₂OAmbientWO₃, HF wikipedia.org
Ligand Adduct FormationWF₆, N-heterocyclic carbeneRoom Temperature, Hexane[(NHC)WF₆] nih.gov

Reaction Mechanisms and Chemical Dynamics Involving Tungsten Monofluoride

Fundamental Reactivity Patterns of Monofluoride Radicals

Monofluoride radicals, in general, are highly reactive species due to the presence of an unpaired electron. Their reactivity is governed by the strong electronegativity of the fluorine atom and the nature of the metallic or non-metallic center to which it is bonded. The tungsten monofluoride radical is expected to be a potent chemical agent, participating in a variety of reactions to satisfy its valence.

The fundamental reactivity patterns of WF radicals can be inferred from their electronic structure and thermochemical properties, such as bond dissociation energies. Theoretical studies on tungsten fluorides provide insights into the strength of the W-F bond. The stepwise bond dissociation energies of tungsten hexafluoride (WF6) down to atomic tungsten and fluorine are crucial for understanding the stability and reactivity of the intermediate fluorides, including WF.

Key Reactivity Traits:

High Electronegativity: The fluorine atom in the WF radical imparts a high degree of electronegativity, making the molecule polar and influencing its interaction with other species.

Radical Nature: The unpaired electron on the this compound molecule makes it highly reactive and prone to participate in abstraction, addition, and recombination reactions.

Surface Reactivity: On tungsten surfaces, WF radicals are key intermediates in the fluorination process, reacting with surface atoms and other adsorbed species.

Radical-Molecule Reactions and Pathways

Direct experimental studies on gas-phase reactions of the WF radical with other molecules are scarce in the literature. However, based on the principles of radical chemistry, several reaction pathways can be postulated.

Abstraction Reactions: The WF radical could potentially abstract atoms from other molecules. For instance, it might abstract a hydrogen atom from a hydrogen-containing molecule. WF + RH → WFH + R•

Dimerization and Disproportionation: Like other radical species, WF radicals can react with each other. These reactions can lead to dimerization or disproportionation. WF + WF → W₂F₂ (Dimerization) WF + WF → W + WF₂ (Disproportionation)

The specific pathways and their reaction rates will be highly dependent on the reaction conditions, such as temperature, pressure, and the presence of other chemical species. Computational chemistry offers a promising avenue for elucidating the potential energy surfaces and activation barriers for these and other radical-molecule reactions involving this compound.

Role of this compound in Fluorination Processes

W(s) + 3F₂(g) → WF₆(g)

Heterogeneous Reaction Mechanisms on Tungsten Surfaces with Fluorine

The reaction between fluorine and a tungsten surface is a complex heterogeneous process involving several steps:

Adsorption: Molecular fluorine (F₂) adsorbs onto the tungsten surface.

Dissociation: The adsorbed F₂ molecules dissociate into fluorine atoms (F). This process is generally efficient on a clean tungsten surface.

Reaction and Formation of Tungsten Fluorides: The highly reactive fluorine atoms react with the surface tungsten atoms to form various tungsten fluoride (B91410) species, including WF, WF₂, etc. These can be adsorbed on the surface (WFs(ads)) or desorb into the gas phase.

Desorption: The final product, WF₆, has a high vapor pressure and readily desorbs from the surface, exposing fresh tungsten for further reaction.

The initial interaction of fluorine with the tungsten surface is characterized by a high sticking coefficient, which is the probability that a gas-phase species will adsorb upon collision with the surface. The sticking coefficient of fluorine on tungsten is temperature-dependent and also depends on the fluorine coverage of the surface.

The formation of a layer of tungsten fluoride on the surface can influence the subsequent reaction kinetics. This layer can be complex, consisting of a mixture of different tungsten fluoride species. The desorption of these intermediate fluorides, including WF, can occur, particularly at higher temperatures.

Kinetic Studies of WF Formation and Consumption

The rate law for a chemical reaction expresses the relationship between the rate of the reaction and the concentrations of the reactants. For the elementary reaction of WF formation on a tungsten surface from a fluorine atom:

W(s) + F(ads) → WF(ads)

The rate of this step would be expected to be proportional to the concentration (or surface coverage) of adsorbed fluorine atoms.

Similarly, for the consumption of WF by reaction with another fluorine atom:

WF(ads) + F(ads) → WF₂(ads)

The rate would be proportional to the surface concentrations of both WF and F.

Example of Rate Law Determination from Experimental Data

While specific data for WF formation is not available, the following table illustrates how reaction orders are determined from initial rate data for a generic reaction A + B → C.

ExperimentInitial [A] (mol/L)Initial [B] (mol/L)Initial Rate (mol/L·s)
10.100.101.2 x 10⁻³
20.200.102.4 x 10⁻³
30.100.204.8 x 10⁻³

The rates of the elementary reactions involved in tungsten fluorination are strongly dependent on temperature. This dependence is typically described by the Arrhenius equation:

k = A * exp(-Ea / RT)

where:

k is the rate constant

A is the pre-exponential factor (related to the frequency of collisions)

Ea is the activation energy (the minimum energy required for the reaction to occur)

R is the ideal gas constant

T is the absolute temperature

The following table presents hypothetical activation energies for elementary steps that could be involved in the initial stages of tungsten fluorination to illustrate the concept.

ReactionHypothetical Activation Energy (kJ/mol)
F₂(g) → 2F(ads)Low
W(s) + F(ads) → WF(ads)Moderate
WF(ads) + F(ads) → WF₂(ads)Low
WF(g) + F₂(g) → WF₂(g) + F(g)High

These hypothetical values suggest that surface reactions with adsorbed fluorine atoms are likely to have lower activation barriers than gas-phase reactions involving the less reactive F₂ molecule.

Mechanistic Insights from Isotopic Labeling Studies

Isotopic labeling is a powerful technique for tracking the movement of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. wikipedia.orgresearchgate.net This method involves replacing an atom in a reactant with one of its isotopes and then determining the position of that isotope in the products. wikipedia.org Techniques like mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance can be used to detect the isotopic label. wikipedia.org

Despite the utility of this method in organic and organometallic chemistry, specific studies employing isotopic labeling to investigate the reaction pathways of this compound have not been reported. researchgate.netuea.ac.uk Such studies, were they to be conducted, could involve the use of tungsten or fluorine isotopes to trace their roles in reactions, for example, in deposition processes or in the formation of higher tungsten fluorides. The absence of this specific research area means there is no data to present on reaction intermediates, transition states, or the specific bond-making and bond-breaking steps involved in WF reactions as determined by this method.

Table 1: Hypothetical Isotopic Labeling Studies on this compound (Note: This table is illustrative of potential research and is not based on published data.)

Isotope Used Potential Reaction Studied Information to be Gained
185W or 186W Disproportionation of WF Tracking the tungsten atom to determine if it undergoes intermolecular or intramolecular exchange.

Influence of Reaction Environment on WF Reactivity

The chemical reactivity of a compound can be significantly influenced by its environment, including factors like the solvent, temperature, pressure, and the presence of catalysts. For many chemical processes, these parameters can alter reaction rates, product distributions, and even the operative reaction mechanism.

For this compound, specific and detailed research into how its reactivity is affected by the reaction environment is not well-documented. General principles of chemistry suggest that, as a reactive species, the behavior of WF would indeed be sensitive to its surroundings. For instance, in the context of chemical vapor deposition involving tungsten fluorides, temperature and gas flow rates are critical parameters that control the deposition process. researchgate.net However, studies that systematically vary environmental conditions to map out the reactivity of isolated this compound are not presently available.

Table 2: Anticipated Effects of Environmental Factors on this compound Reactivity (Note: This table is based on general chemical principles, as specific experimental data for WF is lacking.)

Environmental Factor Potential Influence on WF Reactivity
Temperature Increased temperature would likely increase the rate of reactions, such as disproportionation or reactions with other substrates.
Pressure For gas-phase reactions, pressure would affect collision frequency and therefore reaction rates.
Solvent In a condensed phase, the polarity and coordinating ability of a solvent would be expected to influence the stability and reactivity of WF.

| Presence of Catalysts | Surfaces or soluble catalysts could lower the activation energy for reactions involving WF, for example, in hydrogenation or oxidation processes. |

Exploratory Research on Advanced Applications of Tungsten Monofluoride

Superconductivity Research in Monolayer Tungsten Monofluoride (WF)

Recent investigations into two-dimensional (2D) materials have highlighted monolayer this compound (WF) as a subject of interest for its superconducting properties. nih.gov First-principles calculations have been employed to explore the potential for superconductivity in this material, revealing insights into its stability and electronic behavior. nih.govresearchgate.net Phonon dispersion spectra analyses suggest that monolayer WF is dynamically stable, a fundamental prerequisite for a material to exist and exhibit such properties. researchgate.netdiva-portal.org

Initial findings indicate that pristine monolayer WF has a weak electron-phonon coupling (EPC) strength (λ) of 0.49. nih.gov This corresponds to a calculated superconducting transition temperature (Tc) of 2.6 K. nih.govresearchgate.net However, further analysis of the electronic band structure has revealed opportunities for significantly enhancing these superconducting characteristics. diva-portal.org

Phonon-Mediated Superconductivity Investigations

The superconductivity observed in monolayer WF is reported to be phonon-mediated. nih.gov This mechanism involves the interaction between electrons and phonons (quantized lattice vibrations), which leads to the formation of Cooper pairs and the onset of a superconducting state. aps.org The investigation into this phenomenon in WF utilized density-functional first-principles calculations to understand the electron-phonon coupling dynamics within the 2D material. researchgate.netdiva-portal.org The results confirm that the attractive interaction mediated by phonons is sufficient to induce superconductivity, albeit at a low temperature in its pristine state. nih.gov

Anisotropic Migdal-Eliashberg Equation Applications

To accurately model the superconducting state in monolayer WF, researchers solved the anisotropic Migdal-Eliashberg equations. nih.gov This theoretical framework is crucial for describing superconductors where the electron-phonon interaction is strong and the superconducting gap varies depending on the direction of electron momentum (anisotropy). epw-code.orgaps.org The application of these equations, as implemented in the EPW (Electron-Phonon coupling using Wannier functions) code, provided a detailed picture of the material's superconducting properties. nih.govdiva-portal.org

Calculations using the Full Bandwidth (FBW) anisotropic Migdal-Eliashberg equations yielded higher transition temperatures than simpler models. diva-portal.org For pristine WF, the Tc increased to approximately 7.2 K, and for doped WF, it rose to 17.2 K. diva-portal.org This demonstrates the importance of accounting for anisotropy and the full energy bandwidth of interactions when predicting the superconducting behavior of 2D materials. diva-portal.orgepwpy.org

Van Hove Singularity Effects in 2D WF

A key finding in the study of 2D WF is the presence of a saddle point in its electronic band structure, located 0.11 eV below the Fermi level (EF). researchgate.net This feature corresponds to a Van Hove singularity (VHS), which is a non-smooth point in the density of states (DOS). nih.govwikipedia.org The presence of a VHS near the Fermi level can dramatically influence a material's electronic properties, including superconductivity. nih.govarxiv.org

By applying hole doping (at a concentration of 3.7 × 10¹⁴ cm⁻²), the Fermi level can be shifted to align with the VHS. diva-portal.org This alignment significantly enhances the electron-phonon coupling strength, increasing the λ value to 0.93. nih.gov Consequently, the superconducting transition temperature (Tc) is predicted to increase substantially to 11 K. diva-portal.org This strategic manipulation of the electronic structure via doping to leverage the Van Hove singularity presents a promising pathway for enhancing superconductivity in 2D WF. nih.gov

Superconducting Properties of Monolayer this compound (WF)
ConditionElectron-Phonon Coupling (λ)Superconducting Transition Temperature (Tc)Tc (Full Bandwidth Anisotropic Migdal-Eliashberg)
Pristine WF0.492.6 K7.2 K
Hole-Doped WF (at VHS)0.9311 K17.2 K

Potential as a Reactive Intermediate in Chemical Synthesis

While extensive research on this compound as a stable, isolable compound is limited, its potential role as a highly reactive intermediate in chemical synthesis is significant. Other tungsten sub-fluorides, such as tungsten tetrafluoride (WF₄) and tungsten pentafluoride (WF₅), have been identified as intermediates in processes like the chemical vapor deposition (CVD) of tungsten films from tungsten hexafluoride (WF₆). wikipedia.orgresearchgate.net

Given the existence and role of these higher-order sub-fluorides, it is chemically plausible that the monofluoride species (WF) exists as a transient, short-lived radical in various gas-phase and surface reactions involving tungsten and fluorine sources. Its high reactivity would make it difficult to isolate but crucial in the stepwise mechanisms of tungsten fluorination or the reduction of higher tungsten fluorides. For instance, in the high-temperature reduction of WF₆ by a tungsten filament, the formation of lower fluorides like WF₄ is known to occur, and it is conceivable that WF is a precursor in this process. wikipedia.org

Advanced Materials Science Applications (Hypothetical or Predicted)

The unique properties of this compound, particularly as a reactive species, suggest several hypothetical or predicted applications in advanced materials science.

Role in Surface Chemistry and Etching Processes

In the semiconductor industry, plasma etching of tungsten is a critical process for creating intricate circuitry. uc.edu This is often achieved using fluorine-based gases like sulfur hexafluoride (SF₆), carbon tetrafluoride (CF₄), or nitrogen trifluoride (NF₃). uc.eduispc-conference.orgresearchgate.net The fundamental mechanism involves the reaction of fluorine radicals with the tungsten surface to form volatile tungsten fluoride (B91410) compounds, which are then removed. wetetched.com

The primary volatile product of this etching process is typically the stable tungsten hexafluoride (WF₆). ispc-conference.org However, the reaction pathway from solid tungsten to gaseous WF₆ is a multi-step process. It is highly probable that this compound (WF) is formed as an initial, transient species on the tungsten surface. This surface-bound WF would be immediately subjected to further fluorination by the abundant fluorine radicals in the plasma, rapidly converting it to higher fluorides and ultimately to WF₆. Therefore, while not an end-product, WF could play a critical role in the kinetics and mechanism of the surface chemistry during the etching process, influencing etch rates and anisotropy. ispc-conference.orgwetetched.com

Catalytic Implications (if any, as a transient species)

Extensive searches of scientific literature and chemical databases have yielded no specific reports on the catalytic implications of this compound (WF), either as a stable catalyst or as a transient species in catalytic cycles. While various tungsten compounds, such as oxides, carbides, sulfides, and polyoxometalates, are known to exhibit significant catalytic activity in a range of chemical transformations, this compound remains uncharacterized in this regard. alfachemic.comitia.infomdpi.com

The existing body of research on tungsten-based catalysis focuses on materials where tungsten exists in higher oxidation states and in more complex coordination environments. mdpi.comresearchgate.net These catalysts are utilized in industrial processes such as hydration, oxidation, hydrodesulfurization, and De-NOx reactions. alfachemic.comitia.info The catalytic activity in these materials is often attributed to the presence of Brønsted or Lewis acid sites, redox properties, and the ability to form stable intermediates with reactants. mdpi.com

In contrast, this compound is a diatomic molecule, a simple halide of tungsten. Its potential role as a catalytic species would likely involve different mechanistic pathways than those observed for bulk tungsten oxides or supported tungsten catalysts. For a species to act as a catalyst, it must be able to interact with reactants to lower the activation energy of a reaction and be regenerated in a subsequent step. As a transient species, it would be formed momentarily during a reaction and consumed to form the product and regenerate the active catalytic site.

Challenges and Future Research Trajectories

Overcoming Experimental Difficulties in WF Handling and Characterization

The primary challenge in studying tungsten monofluoride lies in its generation and containment. WF is not a stable compound under normal conditions and must be produced in situ, typically in the gas phase at high temperatures or in a plasma environment. matec-conferences.orgmatec-conferences.org The inherent reactivity of fluorine-containing species means that WF will readily react with itself, other molecules, and the walls of any containment vessel. wikipedia.org

Key experimental difficulties include:

Generation of a sufficient and stable concentration: Producing a high enough number density of WF for a long enough duration to perform detailed characterization is a significant obstacle. Methods for generating other tungsten fluorides, such as the direct fluorination of tungsten metal, tend to favor the formation of higher fluorides like WF6. webelements.com

Isolation from interfering species: The methods used to generate WF often produce a complex mixture of other molecules, including unreacted precursors and other tungsten fluoride (B91410) species, which can complicate spectral analysis.

Material compatibility: The high reactivity of atomic fluorine and fluorine-containing radicals necessitates the use of specialized, corrosion-resistant materials for the experimental apparatus to prevent contamination of the sample and degradation of the equipment.

Future research in this area will likely focus on the development of advanced flow-tube reactors and matrix isolation techniques. In a flow-tube setup, a controlled flow of precursor gases could be used to generate WF in a specific reaction zone, with rapid pumping to minimize secondary reactions. Matrix isolation, where WF molecules are trapped in an inert gas matrix (such as argon or neon) at cryogenic temperatures, could provide a means to stabilize the molecule for spectroscopic characterization.

Advancements in High-Resolution Spectroscopic Techniques for Transient Species

The transient nature of this compound necessitates the use of highly sensitive and rapid spectroscopic techniques for its detection and characterization. nih.govwikipedia.org Traditional spectroscopic methods that require long acquisition times are generally unsuitable for such a short-lived species.

Promising spectroscopic techniques for the study of WF include:

Laser-Induced Fluorescence (LIF): This technique is extremely sensitive and can provide detailed information about the electronic structure of molecules. By exciting the WF molecule with a tunable laser and detecting the subsequent fluorescence, it is possible to map out its vibrational and rotational energy levels.

Transient Absorption Spectroscopy: This method involves probing the absorption of light by the transient species as a function of time after its generation. wikipedia.org Recent advancements in ultrafast lasers have pushed the time resolution of these techniques into the femtosecond and even attosecond regimes, allowing for the real-time observation of molecular dynamics. nih.gov

Cavity Ring-Down Spectroscopy (CRDS): CRDS is a highly sensitive absorption technique that can be used to measure very weak absorptions. This would be particularly useful for detecting the low concentrations of WF that are likely to be present in experimental setups.

High-Resolution Fourier Transform Spectroscopy: While challenging for transient species, advancements in this area may allow for the detailed characterization of the rotational and vibrational structure of WF, leading to precise determinations of its bond length and other molecular parameters.

Future progress in this area will depend on the continued development of advanced laser systems and sensitive detectors, as well as the combination of different spectroscopic techniques to provide a more complete picture of the properties of WF. aps.org

Development of Robust Computational Models for Predictive Capabilities

In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting the properties of this compound. euro-fusion.org High-level quantum chemical calculations can be used to determine the molecule's electronic structure, bond length, vibrational frequencies, and other important parameters. These theoretical predictions can then be used to guide experimental searches for the molecule and to aid in the interpretation of experimental spectra.

Challenges in the computational modeling of WF include:

Relativistic effects: Tungsten is a heavy element, and therefore relativistic effects must be taken into account in any accurate theoretical treatment.

Electron correlation: The accurate description of the electronic structure of molecules containing transition metals requires sophisticated methods that can account for the complex interactions between electrons.

Choice of theoretical method and basis set: The accuracy of computational predictions is highly dependent on the choice of the theoretical method and the basis set used to describe the atomic orbitals. Careful benchmarking against experimental data for related molecules is necessary to ensure the reliability of the calculations.

Future research in this area will focus on the development of more accurate and efficient computational methods for treating heavy-element-containing molecules. nih.gov The increasing power of computers will also allow for the use of more sophisticated theoretical models, leading to more reliable predictions of the properties of WF. euro-fusion.org

Predicted Property Computational Method Significance
Ground Electronic StateMultireference Configuration Interaction (MRCI)Determines the fundamental electronic configuration.
Equilibrium Bond LengthCoupled Cluster with Single, Double, and Triple Excitations (CCSD(T))Provides insight into the molecular geometry.
Vibrational FrequencyDensity Functional Theory (DFT) with appropriate functionalUseful for identifying the molecule via infrared spectroscopy.
Dissociation EnergyHigh-level ab initio methodsIndicates the stability of the W-F bond.

Exploration of Novel Synthetic Pathways for WF or WF-Stabilized Adducts

The development of new synthetic methods for the controlled generation of this compound is a critical area for future research. While high-temperature reactions are a common method for producing such species, they often lack selectivity. matec-conferences.org The exploration of alternative synthetic routes could provide access to WF under milder conditions and in a more controlled manner.

Potential novel synthetic pathways include:

Laser ablation of tungsten in the presence of a fluorine source: This technique can generate a plasma containing a variety of species, and by carefully controlling the experimental conditions, it may be possible to optimize the production of WF.

Chemical reactions in supersonic expansions: By expanding a mixture of precursor gases through a small nozzle, it is possible to cool the molecules to very low temperatures, which can stabilize otherwise reactive species.

Synthesis of WF-stabilized adducts: While WF itself is highly reactive, it may be possible to stabilize it by coordinating it to a suitable ligand. nih.gov The resulting adduct could then be isolated and characterized, providing indirect information about the properties of the free WF molecule.

The successful development of new synthetic methods will require a close interplay between experimental and theoretical chemistry, with computational modeling being used to guide the design of new synthetic strategies. acs.org

Unveiling New Fundamental Reactivity and Application Domains for WF

Once the fundamental properties of this compound are better understood, it will be possible to explore its reactivity and potential applications. As a highly reactive radical species, WF is likely to exhibit unique chemical behavior.

Potential areas of interest for the reactivity of WF include:

Reactions with small molecules: Studying the reactions of WF with molecules such as O2, H2O, and hydrocarbons will provide insight into its fundamental chemical properties and its potential role in various chemical processes.

Surface chemistry: The interaction of WF with surfaces could be important in processes such as chemical vapor deposition (CVD), where tungsten fluorides are used as precursors for the deposition of tungsten films. wikipedia.orgchinatungsten.com

Catalysis: The unique electronic structure of WF may make it a candidate for use as a catalyst or as a component of a catalytic system. mdpi.com

While it is too early to speculate on specific applications for a molecule that has yet to be fully characterized, the unique properties of tungsten and fluorine suggest that WF could have potential uses in areas such as materials science and catalysis. mdpi.comrefractorymetal.org

Interdisciplinary Research Integrating WF into Emerging Technologies

The study of this compound has the potential to contribute to a number of emerging technologies. The integration of fundamental research on WF with applied research in areas such as materials science, nanotechnology, and energy could lead to new and innovative applications.

Potential areas for interdisciplinary research include:

Advanced materials: A better understanding of the chemistry of WF could lead to the development of new methods for the synthesis of tungsten-containing materials with novel properties. mdpi.comresearchgate.net

Plasma processing: Tungsten and its compounds are used in a variety of plasma-based technologies, and a better understanding of the role of species like WF in these plasmas could lead to improvements in these processes. researchgate.netresearchgate.net

Fusion energy: Tungsten is a candidate material for the plasma-facing components in future fusion reactors. euro-fusion.org Understanding the interactions of fluorine-containing impurities with tungsten surfaces will be important for the development of this technology.

The successful integration of WF research into these emerging technologies will require collaboration between chemists, physicists, materials scientists, and engineers.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing tungsten monofluoride (WF) in a laboratory setting?

  • Methodology : Synthesis typically involves gas-phase reactions between tungsten hexafluoride (WF₆) and hydrogen at controlled temperatures (300–500°C) or solid-state reactions using tungsten metal with controlled fluorine exposure. Key steps include:

  • Purity control : Use of anhydrous reagents and inert gas environments to prevent oxidation or hydrolysis .
  • Characterization : Post-synthesis analysis via mass spectrometry or infrared (IR) spectroscopy to confirm WF formation and rule out byproducts like WF₃ or WF₅ .
    • Critical Note : Reproducibility requires strict adherence to stoichiometric ratios and temperature gradients, as minor deviations favor alternative tungsten fluorides .

Q. How is the molecular structure of WF validated experimentally?

  • Techniques :

  • Microwave spectroscopy : Resolves bond lengths (e.g., W–F) and vibrational modes in gas-phase WF .
  • X-ray diffraction (XRD) : Applicable for crystalline WF samples, though challenges arise due to WF’s thermal instability .
  • Computational validation : Density Functional Theory (DFT) calculations cross-check experimental bond lengths and angles .

Advanced Research Questions

Q. What computational strategies are effective in modeling WF’s electronic properties and reactivity?

  • Approach :

  • DFT with hybrid functionals : B3LYP or M06-2X for accurate electron density mapping and frontier orbital analysis.
  • Basis sets : Use LANL2DZ for tungsten (accounting for relativistic effects) and 6-311++G(d,p) for fluorine .
  • Reactivity predictions : Simulate WF’s interaction with Lewis bases (e.g., NH₃) to assess fluorination potential .
    • Validation : Compare computed IR spectra with experimental data to confirm model accuracy .

Q. How can discrepancies in reported thermodynamic properties (e.g., ΔfH° of WF) be resolved?

  • Analysis framework :

  • Review experimental conditions : Variations in calorimetry methods (e.g., combustion vs. solution calorimetry) may explain divergent ΔfH° values .
  • Assess purity : Impurities like WF₃ or unreacted tungsten skew results; use high-resolution mass spectrometry for validation .
  • Cross-reference databases : Compare data with JANAF thermochemical tables or NIST Chemistry WebBook .

Q. What methodologies address WF’s instability during spectroscopic characterization?

  • Solutions :

  • Cryogenic techniques : Trap WF in argon matrices at 10–20 K to stabilize transient species for IR/Raman analysis .
  • Time-resolved spectroscopy : Monitor decomposition kinetics in real-time using pulsed laser setups .
    • Data interpretation : Use multivariate analysis to distinguish WF signals from degradation products .

Data Contradiction and Reproducibility

Q. How should researchers handle conflicting reports on WF’s bond dissociation energy (BDE)?

  • Stepwise resolution :

Compare experimental setups : Differences in photoionization sources (e.g., synchrotron vs. laser) may affect BDE measurements .

Replicate studies : Reproduce key experiments under standardized conditions (e.g., 1 atm argon, 298 K) .

Meta-analysis : Statistically aggregate data from multiple studies to identify outliers .

Q. Why do some studies report WF as a metastable intermediate, while others claim isolable yields?

  • Root causes :

  • Synthetic routes : Halogen-exchange reactions (e.g., WCl₆ + KF) may produce transient WF, whereas direct fluorination yields more stable phases .
  • Stabilizing agents : Use of coordinating solvents (e.g., THF) or Lewis acids can extend WF’s lifetime .
    • Recommendation : Document reaction conditions exhaustively, including trace moisture levels and agitation rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.